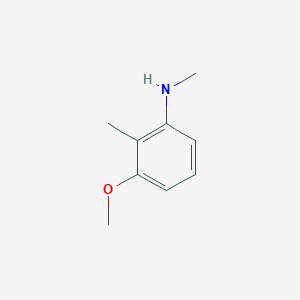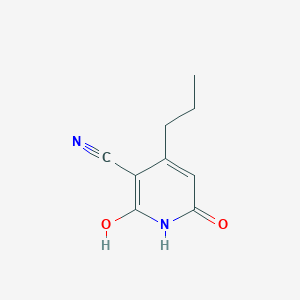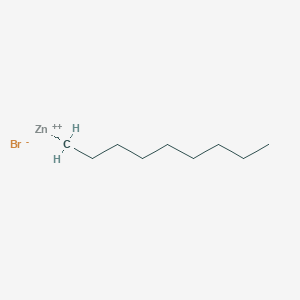
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, an iodine atom at the fifth position, and a trifluoromethyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-Amino-3-(trifluoromethyl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 2-Amino-5-azido-3-(trifluoromethyl)benzoic acid.
Oxidation Products: 2-Nitro-5-iodo-3-(trifluoromethyl)benzoic acid.
Reduction Products: 2-Amino-5-iodo-3-(trifluoromethyl)benzylamine.
Coupling Products: Various biaryl compounds.
Applications De Recherche Scientifique
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid depends on its application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. In biological systems, its effects would be mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(trifluoromethyl)benzoic acid: Lacks the iodine substituent, leading to different reactivity and applications.
2-Amino-5-bromo-3-(trifluoromethyl)benzoic acid: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties.
2-Amino-5-chloro-3-(trifluoromethyl)benzoic acid:
Uniqueness
2-Amino-5-iodo-3-(trifluoromethyl)benzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific transformations that are not possible with other halogenated analogs. The trifluoromethyl group also enhances its stability and lipophilicity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H5F3INO2 |
|---|---|
Poids moléculaire |
331.03 g/mol |
Nom IUPAC |
2-amino-5-iodo-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)5-2-3(12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
Clé InChI |
NRJFUIDAVYQYIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)N)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)






![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)


![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)



